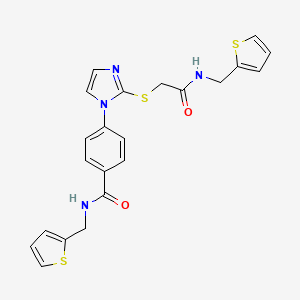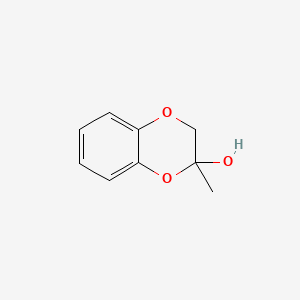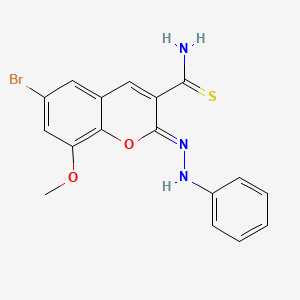
(Z)-6-bromo-8-methoxy-2-(2-phenylhydrazono)-2H-chromene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-6-bromo-8-methoxy-2-(2-phenylhydrazono)-2H-chromene-3-carbothioamide” is a complex organic molecule that contains several functional groups. It has a chromene core, which is a common structure in many natural products and pharmaceuticals . The phenylhydrazone group attached to it is known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are standard methods for elucidating the structure of organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The phenylhydrazone group, for example, could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing .Scientific Research Applications
Antimicrobial and Anticancer Activities
Chromene derivatives, including those linked to carbothioamide structures, have been synthesized and evaluated for their antimicrobial activities. One study discusses the synthesis of 8-ethoxycoumarin derivatives and their screening for antimicrobial properties. These compounds exhibit significant biological activity, highlighting their potential as therapeutic agents against various microbial infections (Mohamed et al., 2012). Furthermore, the anti-proliferative activity of 1H-benzo[f]chromene-2-carbothioamide derivatives against human cancer cell lines suggests a promising avenue for anticancer drug development. The evaluation of these compounds against MCF-7, HepG-2, and PC-3 cancer cell lines reveals strong and selective cytotoxic activities, indicating their potential in cancer therapy (Fouda et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units represent a significant advancement in the field of organic chemistry. These carbothioamides, linked to chromene or benzo[f]chromene units, serve as key synthons for further chemical reactions, enabling the development of complex molecular architectures with potential applications in material science and drug discovery (Sanad & Mekky, 2020).
Fluorescence and Photophysical Properties
Research into chromene derivatives also extends into their fluorescence and photophysical properties, with implications for their use in sensing, imaging, and photonic applications. For example, the synthesis of benzo[c]coumarin carboxylic acids and their fluorescence properties in the solid state offers insights into the design of new fluorescent materials. These compounds demonstrate excellent fluorescence in both solution and solid states, suggesting their utility in the development of optical materials and sensors (Shi, Liang, & Zhang, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-6-bromo-8-methoxy-2-(phenylhydrazinylidene)chromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-22-14-9-11(18)7-10-8-13(16(19)24)17(23-15(10)14)21-20-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,19,24)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGODQGWKHEPQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=NNC3=CC=CC=C3)O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1)Br)C=C(/C(=N/NC3=CC=CC=C3)/O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
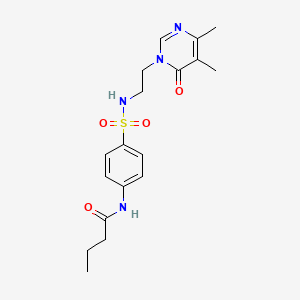
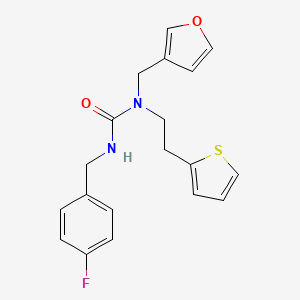
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
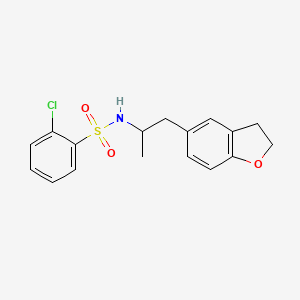
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

